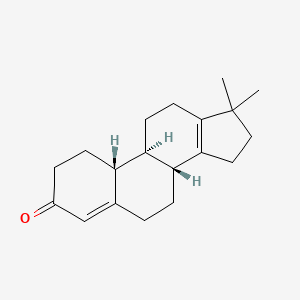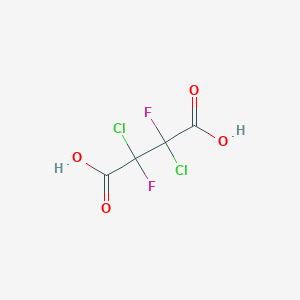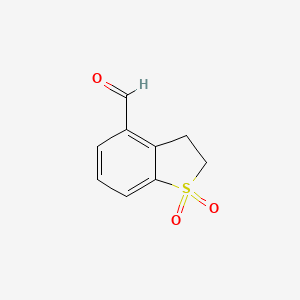
4-Bromo-2,2,6,6-tetramethylpiperidin-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2,2,6,6-tetramethylpiperidin-1-ol is an organic compound that belongs to the class of piperidines. It is characterized by the presence of a bromine atom at the 4th position and a hydroxyl group at the 1st position on the piperidine ring, which is further substituted with four methyl groups at the 2nd and 6th positions. This compound is known for its unique structural features and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,2,6,6-tetramethylpiperidin-1-ol typically involves the reaction of 2,2,6,6-tetramethylpiperidin-4-amine with 5-bromo-2-hydroxybenzaldehyde in ethanol under reflux conditions. The reaction mixture is heated for several hours to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous-flow synthesis techniques, which offer advantages such as improved reaction rates and higher yields. These methods often utilize fixed-bed reactors and specific catalysts to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2,2,6,6-tetramethylpiperidin-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxone, reducing agents such as hydrogen, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the presence of catalysts to enhance reaction efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted piperidines .
Aplicaciones Científicas De Investigación
4-Bromo-2,2,6,6-tetramethylpiperidin-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2,2,6,6-tetramethylpiperidin-1-ol involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and engage in various chemical interactions due to its functional groups. These interactions can influence the stability and reactivity of other molecules, making it useful in stabilizing polymers and other materials .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2,2,6,6-tetramethylpiperidine: This compound has an amino group instead of a hydroxyl group and is used in similar applications.
2,2,6,6-Tetramethyl-4-piperidinol: Similar in structure but lacks the bromine atom, used as an intermediate in the synthesis of various chemicals.
2,2,6,6-Tetramethyl-4-piperidone: Contains a ketone group and is used in different synthetic applications.
Uniqueness
4-Bromo-2,2,6,6-tetramethylpiperidin-1-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specific synthetic and industrial applications where these functional groups are advantageous .
Propiedades
Número CAS |
1796-19-6 |
|---|---|
Fórmula molecular |
C9H18BrNO |
Peso molecular |
236.15 g/mol |
Nombre IUPAC |
4-bromo-1-hydroxy-2,2,6,6-tetramethylpiperidine |
InChI |
InChI=1S/C9H18BrNO/c1-8(2)5-7(10)6-9(3,4)11(8)12/h7,12H,5-6H2,1-4H3 |
Clave InChI |
YYQDYGWDAUVQSL-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(N1O)(C)C)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


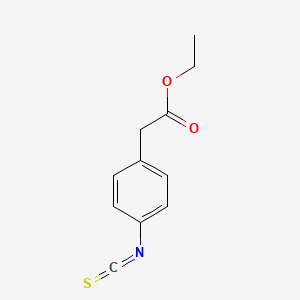
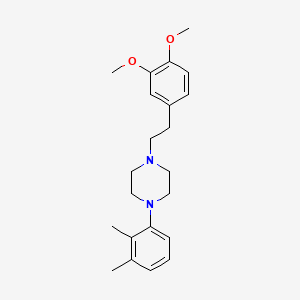



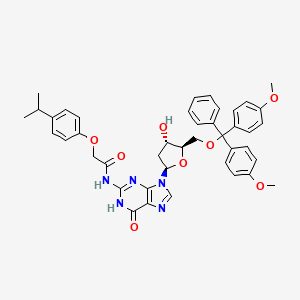
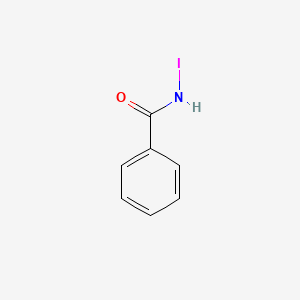
![N-(3-((4aS,5S,7aS)-2-amino-5-(trifluoromethyl)-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-7a-yl)-4-fluorophenyl)-5-(difluoromethyl)pyrazine-2-carboxamide](/img/structure/B14751604.png)
